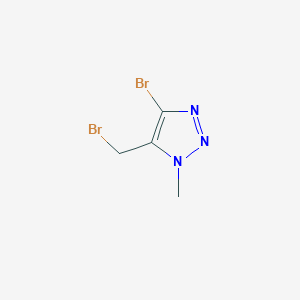![molecular formula C9H9N3O2 B13320723 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the but-3-yn-1-yl group attached to the amino group at position 6 of the pyrazine ring adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of Pyrazine-2-Carboxylic Acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the But-3-YN-1-YL Group: This step involves the reaction of pyrazine-2-carboxylic acid with but-3-yn-1-amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine ring structure.
Pyrazine-2-Carboxamide: Another compound with a pyrazine ring, used in various chemical syntheses.
Uniqueness
6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and potential biological activities compared to other pyrazine derivatives.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
6-(but-3-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-6-10-5-7(12-8)9(13)14/h1,5-6H,3-4H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
VUGVMJVILRMLMI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1=NC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)

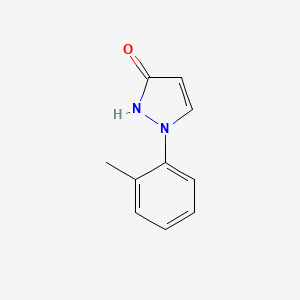
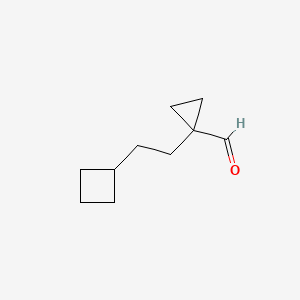

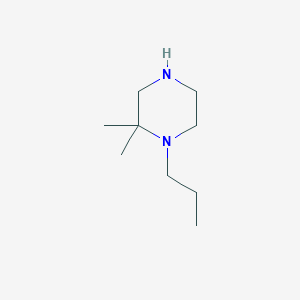
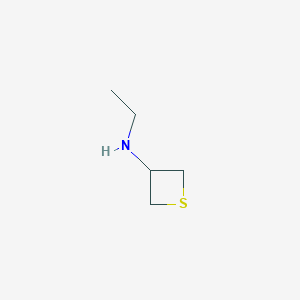
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
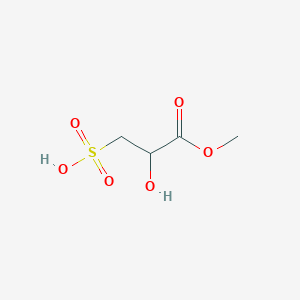
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)

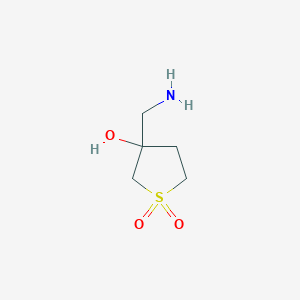
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
